

Application Notes and Protocols for 4-Methylhistamine Hydrochloride

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Compound of Interest

Compound Name: 4-Methylhistamine hydrochloride

Cat. No.: B139109

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of **4-Methylhistamine hydrochloride**, a potent and selective histamine H4 receptor (H4R) agonist. The included data and protocols are intended to guide researchers in designing and executing experiments to investigate the pharmacological and physiological roles of the H4 receptor.

Introduction

4-Methylhistamine hydrochloride is a small molecule modulator widely used in immunology and inflammation research. It exhibits high affinity and selectivity for the histamine H4 receptor, making it an invaluable tool for studying H4R-mediated signaling pathways and their implications in various physiological and pathological processes.^{[1][2][3][4][5]} The H4 receptor is a G*α*i/o-protein-coupled receptor predominantly expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells.^{[6][7]} Its activation is implicated in chemotaxis, cytokine release, and the modulation of inflammatory responses.^{[6][7][8]}

Physicochemical Properties and Solubility

Property	Value	Reference
CAS Number	36376-47-3	[1][4][9][10]
Molecular Formula	C ₆ H ₁₁ N ₃ • 2HCl	[1][4][10]
Molecular Weight	198.1 g/mol	[1][4]
Appearance	A solid	[1][9]
Solubility	DMSO: 20 mg/mL	[1][10]
PBS (pH 7.2): 10 mg/mL	[1][10]	
Ethanol: 1 mg/mL	[1][10]	
Water: 50 mM	[5]	

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters of 4-Methylhistamine, demonstrating its potency and selectivity for the H4 receptor.

Receptor Binding Affinities (K_i)

Receptor	Species	K _i (nM)	Selectivity over H4R
Histamine H4 Receptor	Human	7 - 50	-
		>100-fold vs H3R, >100,000-fold vs H1R/H2R	
		>100-fold vs other histamine receptors	

Data compiled from multiple sources. [1][2][3][4][5][9]

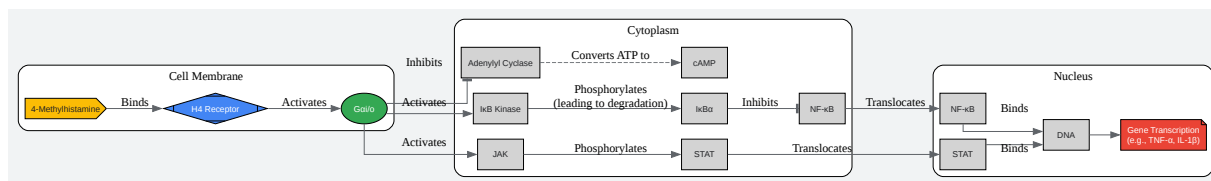
Functional Potency (EC₅₀ / pEC₅₀)

Assay	Cell Type / Model	Species	EC50 / pEC50
CRE- β -galactosidase Inhibition	SK-N-MC cells (hH4R transfected)	Human	EC50 = 39.8 nM
Eosinophil Shape Change	Primary eosinophils	Human	EC50 = 0.36 μ M
Mast Cell Migration	Murine bone marrow mast cells	Mouse	EC50 = 12 μ M
H4R Activation	Transfected cells	Human	pEC50 = 7.4
H4R Activation	Transfected cells	Rat	pEC50 = 5.6
H4R Activation	Transfected cells	Mouse	pEC50 = 5.8

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Signaling Pathways

Activation of the H4 receptor by 4-Methylhistamine initiates a cascade of intracellular events primarily through the G α i/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream signaling involves the JAK/STAT pathway and can lead to the activation of NF- κ B and subsequent transcription of pro-inflammatory mediators like TNF- α .[\[9\]](#)



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Caption: H4 Receptor Signaling Cascade.

Experimental Protocols

Protocol 1: In Vitro Eosinophil Shape Change Assay

This assay is a rapid and sensitive method to assess the functional activity of H4R agonists by measuring changes in eosinophil morphology.^{[8][11]}

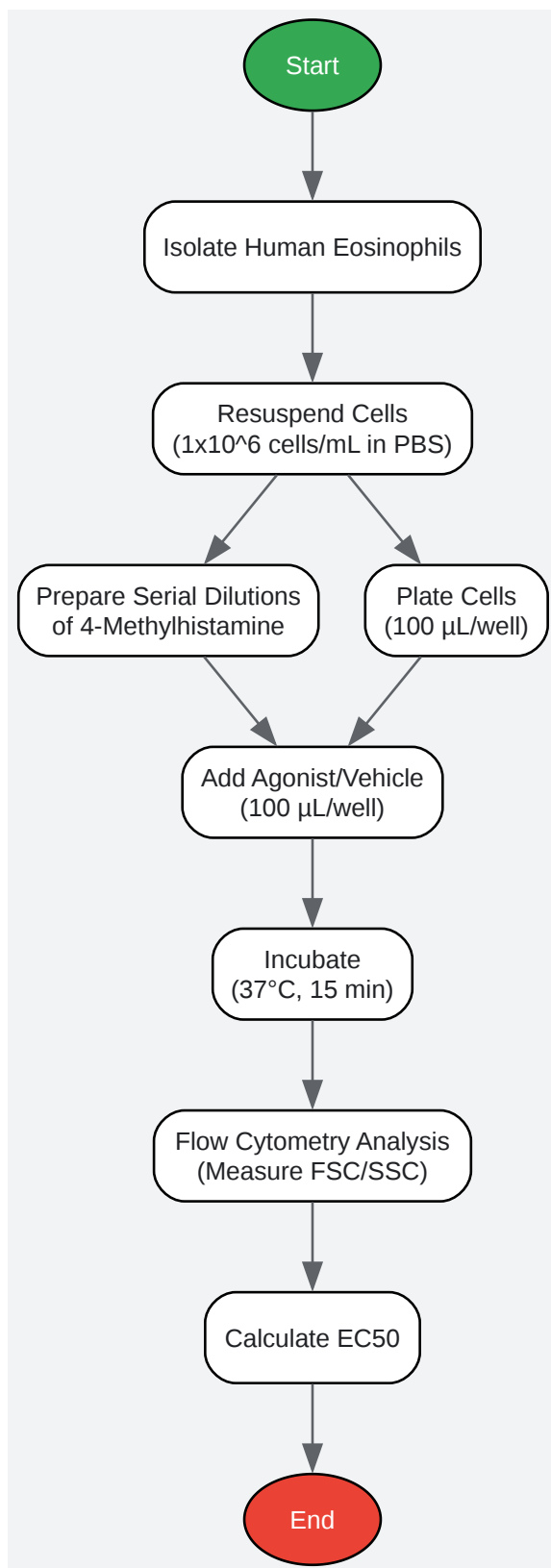
Materials:

- **4-Methylhistamine hydrochloride** stock solution (10 mM in PBS)
- Freshly isolated human eosinophils
- PBS (Phosphate Buffered Saline)
- Flow cytometer

Procedure:

- Isolate human eosinophils from peripheral blood using standard methods (e.g., negative selection with magnetic beads).
- Resuspend purified eosinophils in PBS at a concentration of 1×10^6 cells/mL.
- Prepare a serial dilution of **4-Methylhistamine hydrochloride** in PBS to achieve final concentrations ranging from 1 nM to 100 μ M.
- Add 100 μ L of the cell suspension to each well of a 96-well plate.
- Add 100 μ L of the diluted 4-Methylhistamine solutions to the respective wells. Include a vehicle control (PBS).
- Incubate the plate at 37°C for 15 minutes.

- Analyze the cells by flow cytometry, measuring the forward scatter (FSC) and side scatter (SSC) of the eosinophil population. An increase in FSC indicates a change in cell shape.
- Calculate the EC50 value by plotting the change in FSC against the log concentration of 4-Methylhistamine.



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Caption: Eosinophil Shape Change Assay Workflow.

Protocol 2: In Vivo Murine Model of Psoriasis-Like Skin Inflammation

This protocol describes the use of 4-Methylhistamine in a mouse model of imiquimod-induced psoriasis to evaluate its anti-inflammatory effects.^{[1][10]}

Materials:

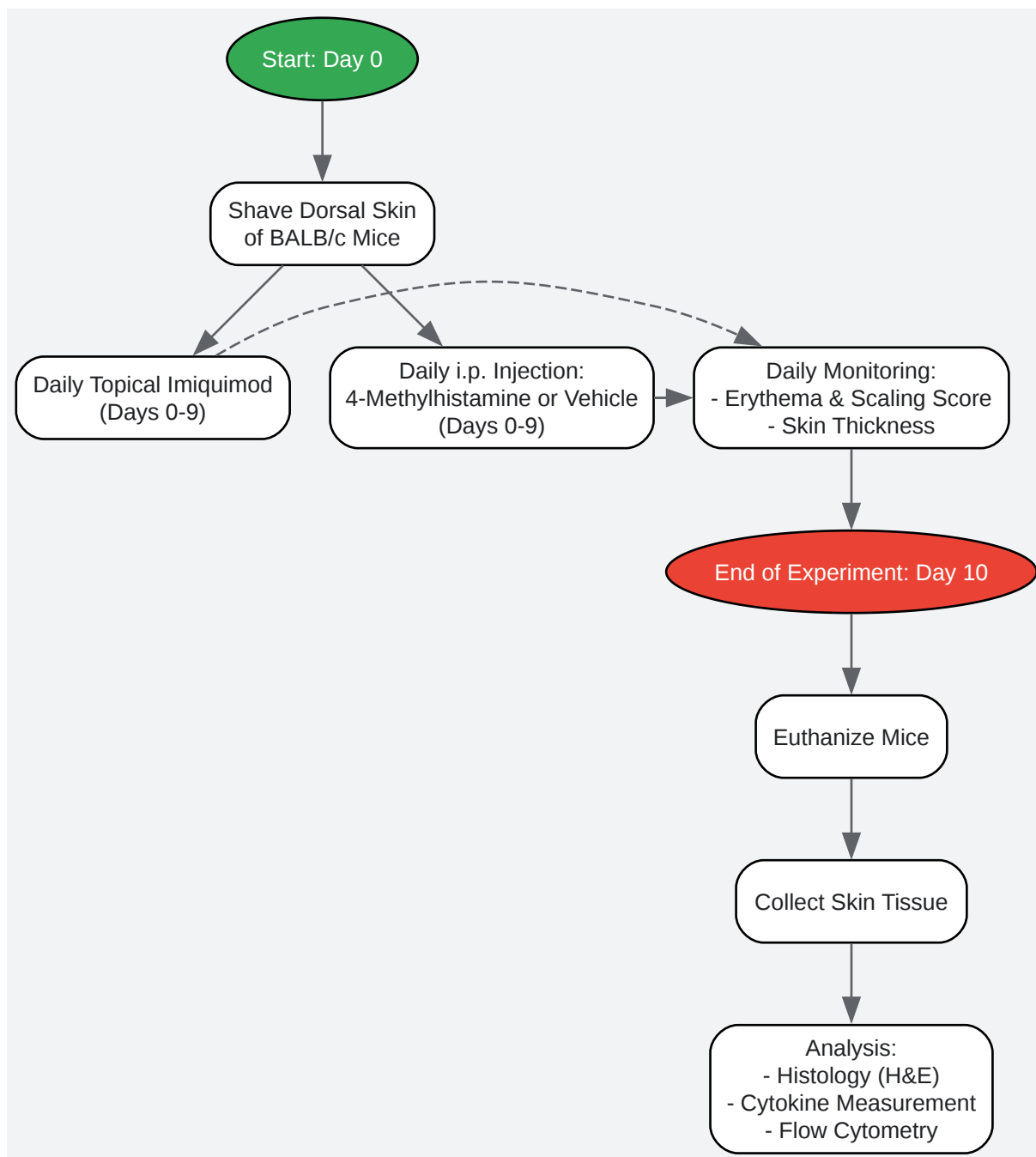
- **4-Methylhistamine hydrochloride** solution (e.g., 2-4 mg/mL in sterile saline)
- Imiquimod cream (5%)
- BALB/c mice (8-10 weeks old)
- Calipers for measuring skin thickness
- Reagents for histology (e.g., formalin, paraffin, H&E stain)

Procedure:

- Acclimatize mice for at least one week before the experiment.
- On day 0, shave the dorsal skin of the mice.
- Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back skin for 6-10 consecutive days to induce psoriasis-like inflammation.
- Administer 4-Methylhistamine (e.g., 20-40 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection once daily, starting from day 0.
- Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness. Use a scoring system (e.g., 0-4 scale) for erythema and scaling. Measure skin thickness with calipers.
- At the end of the experiment (e.g., day 10), euthanize the mice.
- Collect skin tissue samples for histological analysis. Fix samples in 10% formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess epidermal

hyperplasia, hyperkeratosis, and immune cell infiltration.[1]

- Additional analyses can include isolating cells from skin or draining lymph nodes for flow cytometry or measuring cytokine levels in tissue homogenates.



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Caption: Imiquimod-Induced Psoriasis Model Workflow.

Protocol 3: In Vivo Murine Model of Allergic Asthma

This protocol details the use of 4-Methylhistamine to investigate its effects on airway inflammation and resistance in a mouse model of allergic asthma.[\[1\]](#)[\[10\]](#)

Materials:

- **4-Methylhistamine hydrochloride** solution (e.g., 1 mg/mL in sterile saline)
- Ovalbumin (OVA)
- Alum adjuvant
- BALB/c mice (6-8 weeks old)
- Whole-body plethysmograph for measuring airway resistance
- Reagents for bronchoalveolar lavage (BAL) fluid analysis and histology

Procedure:

- **Sensitization:** On days 0 and 14, sensitize mice by i.p. injection of 20 µg OVA emulsified in 2 mg alum in a total volume of 200 µL saline.
- **Challenge:** From days 28 to 30, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes each day.
- **Treatment:** 24 hours after the final OVA challenge, administer 4-Methylhistamine (e.g., 10 µg/animal) or vehicle (saline) via intratracheal administration.[\[1\]](#)[\[10\]](#)
- **Airway Resistance Measurement:** 48 hours after the final challenge, measure airway hyperresponsiveness to increasing concentrations of methacholine using a whole-body plethysmograph.
- **BAL Fluid Collection and Analysis:** Immediately after airway resistance measurement, perform a bronchoalveolar lavage with PBS. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

- Histology: Collect lung tissue, fix in formalin, and embed in paraffin. Perform H&E and Periodic acid-Schiff (PAS) staining to assess inflammation and mucus production, respectively.
- T-cell Analysis: Isolate cells from the lungs or spleen and perform flow cytometry to quantify CD4+CD25+FoxP3+ regulatory T cells.[1]

Concluding Remarks

4-Methylhistamine hydrochloride is a critical pharmacological tool for elucidating the complex roles of the histamine H4 receptor in health and disease. The protocols and data presented here provide a framework for conducting robust and reproducible experiments. Researchers should always optimize these protocols for their specific experimental conditions and adhere to all relevant safety and animal welfare guidelines.

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